Revaprazan Hydrochloride
Overview
Description
Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity . It is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It is approved for use in South Korea, but is not approved in Europe or the United States .
Synthesis Analysis
Revaprazan hydrochloride is a new reversible proton pump inhibitor which has been on the market. In its synthesis process, the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline is used as a key intermediate .
Molecular Structure Analysis
The molecular formula of Revaprazan Hydrochloride is C22H24ClFN4 . The molecular weight is 398.9 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride .
Physical And Chemical Properties Analysis
Revaprazan Hydrochloride is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. It concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump’s activity and the parietal cell secretion of H+ ions into the gastric lumen .
Scientific Research Applications
Nanosuspension for Enhanced Bioavailability : Revaprazan Hydrochloride's poor water solubility has been a challenge for its oral bioavailability. Research by Li et al. (2011) found that reducing the particle size of RH to create a nanosuspension significantly improved its dissolution rate and absorption in the gastrointestinal tract, thereby enhancing its oral bioavailability in rats.
Solubility Enhancement Techniques : Several strategies for enhancing the solubility of poorly water-soluble Revaprazan Hydrochloride have been compared, including solid dispersion, solid SNEDDS, and inclusion compound. The study by Park et al. (2018) concluded that solid dispersion significantly improved drug solubility and oral bioavailability, making it a recommended technique for oral pharmaceutical products of Revaprazan.
Pharmacokinetic Properties and Synthesis : The pharmacokinetic properties and the process of synthesizing Revaprazan Hydrochloride have been explored in various studies. For instance, Liu Ying-xiang (2008) detailed the synthesis process of RH from 4-fluorophenylamine, achieving an overall yield of about 60%.
Surface-Modified Solid Dispersion for Bioavailability : Park et al. (2019) developed a novel revaprazan-loaded surface-modified solid dispersion (SMSD), which showed an improved drug solubility, higher dissolution rate, and enhanced oral bioavailability. This research suggests SMSD as a promising alternative for oral pharmaceutical applications.
Drug Interactions and Pharmacodynamics : Studies have also investigated the potential interactions of Revaprazan with other drugs, as well as its pharmacodynamics. Jung et al. (2011) explored the interaction between revaprazan and warfarin, indicating a potential cumulative dose-dependent anti-warfarin effect of revaprazan.
Clinical Applications in Acid-Related Disorders : Revaprazan has been studied for its application in treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. A study by Sorbera et al. (2004) highlighted revaprazan as a novel, reversible proton pump inhibitor with potent acid-suppressive effects and favorable safety and pharmacokinetic profiles.
Novel Formulations for Improved Solubility and Bioavailability : Innovative formulations of Revaprazan, such as revaprazan-loaded gelatin microspheres, have been developed to enhance drug solubility and oral bioavailability. Kim et al. (2018) demonstrated that these microspheres significantly increased drug solubility and provided a notable improvement in oral bioavailability compared to revaprazan powder.
Safety And Hazards
When handling Revaprazan Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPZYQJEDBIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939071 | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Revaprazan Hydrochloride | |
CAS RN |
178307-42-1 | |
Record name | Revaprazan Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVAPRAZAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.